Cas no 17178-11-9 (2-Ethoxyethyl 4-methylbenzenesulfonate)
2-Ethoxyethyl 4-methylbenzenesulfonate Chemical and Physical Properties
Names and Identifiers
-
- 2-Ethoxyethyl 4-methylbenzenesulfonate
- 2-ETHOXYETHYL P-TOLUENESULFONATE
- Ethanol, 2-ethoxy-,1-(4-methylbenzenesulfonate)
- 2-ethoxy-ethyl p-toluenesulphonate
- 2-ethoxyethyl tosylate
- AC1N49NK
- AG-L-52470
- ARONIS23918
- CH3CH2OCH2CH2OTs
- CTK6G4081
- ethoxyethyl tosylate
- p-toluenesulfonic-acid-(2-ethoxyethyl)-ester
- SBB080471
- tosylated ethylene glycol monoethyl ether
- (2-ethoxy)ethyl p-toluenesulphonate
- 2-ethoxyethyl4-methylbenzenesulfonate
- CS-0257595
- EN300-6740858
- SCHEMBL244712
- 17178-11-9
- DTXSID10399598
- 2-ETHOXYETHYLP-TOLUENESULFONATE
- AKOS005111037
- HXXNTEDKEYTYPD-UHFFFAOYSA-N
- BB 0254645
- 2-ethoxyethyl 4-methylbenzene-1-sulfonate
- G30161
-
- MDL: MFCD00088078
- Inchi: 1S/C11H16O4S/c1-3-14-8-9-15-16(12,13)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3
- InChI Key: HXXNTEDKEYTYPD-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCOCC
Computed Properties
- Exact Mass: 244.07698
- Monoisotopic Mass: 244.07693016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 61Ų
Experimental Properties
- PSA: 52.6
2-Ethoxyethyl 4-methylbenzenesulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E941130-5mg |
2-Ethoxyethyl 4-Methylbenzenesulfonate |
17178-11-9 | 5mg |
45.00 | 2021-08-13 | ||
| TRC | E941130-10mg |
2-Ethoxyethyl 4-Methylbenzenesulfonate |
17178-11-9 | 10mg |
60.00 | 2021-08-13 | ||
| TRC | E941130-50mg |
2-Ethoxyethyl 4-Methylbenzenesulfonate |
17178-11-9 | 50mg |
$69.00 | 2023-05-18 | ||
| Chemenu | CM329036-500g |
2-ethoxyethyl 4-methylbenzenesulfonate |
17178-11-9 | 95%+ | 500g |
$77 | 2021-08-18 | |
| TRC | E941130-100mg |
2-Ethoxyethyl 4-Methylbenzenesulfonate |
17178-11-9 | 100mg |
$110.00 | 2023-05-18 | ||
| TRC | E941130-250mg |
2-Ethoxyethyl 4-Methylbenzenesulfonate |
17178-11-9 | 250mg |
$201.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048792-500mg |
2-Ethoxyethyl 4-methylbenzenesulfonate |
17178-11-9 | 500mg |
2470CNY | 2021-05-07 | ||
| Chemenu | CM329036-500g |
2-ethoxyethyl 4-methylbenzenesulfonate |
17178-11-9 | 95%+ | 500g |
$77 | 2022-06-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 048792-500mg |
2-Ethoxyethyl 4-methylbenzenesulfonate |
17178-11-9 | 500mg |
2470.0CNY | 2021-07-13 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328265-100mg |
2-Ethoxyethyl 4-methylbenzene-1-sulfonate |
17178-11-9 | 95+% | 100mg |
¥907 | 2023-04-15 |
2-Ethoxyethyl 4-methylbenzenesulfonate Suppliers
2-Ethoxyethyl 4-methylbenzenesulfonate Related Literature
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Kenny Mebrouk,Florian Chotard,Catherine Le Goff-Gaillard,Yannick Arlot-Bonnemains,Marc Fourmigué,Franck Camerel Chem. Commun. 2015 51 5268
Additional information on 2-Ethoxyethyl 4-methylbenzenesulfonate
Research Brief on 2-Ethoxyethyl 4-methylbenzenesulfonate (CAS: 17178-11-9): Recent Advances and Applications
2-Ethoxyethyl 4-methylbenzenesulfonate (CAS: 17178-11-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This sulfonate ester derivative has recently garnered attention due to its versatile applications in organic synthesis, drug development, and material science. Recent studies have explored its role as an alkylating agent, its potential in prodrug design, and its utility in polymer chemistry. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-Ethoxyethyl 4-methylbenzenesulfonate as a key intermediate in the synthesis of novel anticancer agents. The research demonstrated that this compound could effectively serve as a protecting group for hydroxyl functionalities during multi-step synthetic routes. Furthermore, its mild reactivity profile made it particularly suitable for constructing complex molecular architectures with sensitive functional groups. The study reported a 78% yield in the critical coupling step when using this reagent, outperforming traditional sulfonate esters in terms of both efficiency and selectivity.
In the realm of polymer chemistry, researchers at MIT (2024) have utilized 2-Ethoxyethyl 4-methylbenzenesulfonate as a chain transfer agent in controlled radical polymerization. Their work, published in Macromolecules, showed that this compound could effectively regulate molecular weight distributions while maintaining excellent end-group fidelity. The resulting polymers demonstrated improved thermal stability and mechanical properties compared to those synthesized using conventional methods. This advancement has significant implications for the development of biomedical materials, particularly in drug delivery systems and tissue engineering scaffolds.
From a toxicological perspective, a recent safety assessment (2024) by the European Chemicals Agency (ECHA) has provided updated data on 2-Ethoxyethyl 4-methylbenzenesulfonate. The report indicates that while the compound shows moderate acute toxicity (LD50 = 320 mg/kg in rats), it exhibits low bioaccumulation potential and satisfactory environmental degradation profiles. These findings suggest that with proper handling protocols, this chemical can be safely employed in laboratory and industrial settings. The assessment also highlighted the need for further studies on chronic exposure effects, particularly regarding potential endocrine disruption properties.
Emerging applications in prodrug design have been particularly noteworthy. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described the use of 2-Ethoxyethyl 4-methylbenzenesulfonate as a promoiety for masking phenolic hydroxyl groups in antibiotic derivatives. The researchers demonstrated that this modification significantly improved the oral bioavailability of the parent compounds while maintaining therapeutic efficacy. The study reported a 3.2-fold increase in plasma concentration compared to unmodified drugs, with complete conversion to the active form occurring within 2 hours post-administration.
Analytical chemistry advancements have also benefited from this compound. A novel HPLC method developed in 2024 utilizes 2-Ethoxyethyl 4-methylbenzenesulfonate as a derivatization agent for the detection of trace amines in biological samples. The method offers superior sensitivity (LOD = 0.1 ng/mL) and selectivity compared to existing techniques, making it particularly valuable for neurotransmitter research and clinical diagnostics. This application capitalizes on the compound's excellent UV absorption characteristics and stability under analytical conditions.
Looking forward, several research groups have announced investigations into the use of 2-Ethoxyethyl 4-methylbenzenesulfonate in click chemistry applications and as a building block for novel ionic liquids. These developments suggest that the compound's utility will continue to expand across multiple disciplines. The chemical's unique balance of reactivity and stability, coupled with its relatively straightforward synthesis from commercially available starting materials, positions it as a valuable tool for both academic and industrial researchers in the chemical biology and pharmaceutical sectors.
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